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The tables below summarize key efficacy and safety data from long-term extension studies of Phase 3

clinical trials, which provide the most robust comparative data for monotherapy use.

Upadacitinib 15

Upadacitinib 30

Efficacy Outcome (at 260 weeks) . - Methotrexate
CDAI Remission (<2.8) [1] 53% 59% 43%

CDAI Low Disease Activity (<10) [2] >39% >39% Not Reported
DAS28(CRP) Low Disease Activity >39% >39% Not Reported

(£3.2) [2]

No Radiographic Progression (mTSS Numerically greater Numerically greater  Lower
<0) [1]
Safety Event (per 100 patient-years Upadacitinib 15 Upadadacitinib 30
J (p i g i i 5 i Methotrexate
over 5 years) mg mg
Serious Infections [1] Numerically Numerically higher Lower
higher
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Safety Event (per 100 patient-years Upadacitinib 15 Upadadacitinib 30
Methotrexate

over 5 years) mg mg

Herpes Zoster [1] [2] Numerically Higher rate vs 15 mg  Lower
higher

Creatine Phosphokinase (CPK) Numerically Higher rate vs 15 mg  Lower

Elevation [1] [2] higher

Neutropenia [1] [2] Numerically Higher rate vs 15 mg  Lower
higher

Non-Melanoma Skin Cancer [1] [2] Numerically Higher rate vs 15 mg  Lower
higher

Experimental Protocols and Methodologies

The data in the comparison tables are primarily derived from two pivotal Phase 3 trials: SELECT-EARLY
and SELECT-MONOTHERAPY. Here are the detailed methodologies for these studies.

SELECT-EARLY (NCT02706873) Trial Protocol [1]

¢ Objective: To evaluate the long-term (5-year) efficacy and safety of upadacitinib monotherapy
versus methotrexate monotherapy in MTX-naive patients.

e Study Design: The trial included a 48-week double-blind period, followed by a long-term extension
(LTE) for up to an additional four years.

¢ Patient Population: 945 randomized and treated adults with moderately to severely active RA who
were MTX-naive or had received only limited prior MTX.

¢ Intervention Groups: Patients were randomized 1:1:1 to receive once-daily upadacitinib 15 mg,
upadacitinib 30 mg, or MTX (titrated up to 20 mg/week).

e Rescue Therapy: At week 26, patients not meeting specific response criteria (CDAI remission and
>20% improvement in tender/swollen joints) received rescue therapy. MTX was added to the
upadacitinib groups, and upadacitinib was added to the MTX group.

o Key Assessments:

o Efficacy: CDAI remission, DAS28(CRP), ACR20/50/70 responses, and change from baseline
in modified Total Sharp Score (MTSS) to assess radiographic progression.
o Safety: Treatment-emergent adverse events (TEAES) were summarized over 5 years.
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SELECT-MONOTHERAPY (NCT02706951) Trial Protocol [2]

e Objective: To assess the safety and efficacy of upadacitinib monotherapy through 260 weeks (5
years) in patients with an inadequate response to MTX.
¢ Study Design: Patients were initially randomized for 14 weeks. After week 14, patients continuing
MTX were switched to upadacitinib, and those on upadacitinib continued. Per a protocol
amendment, all patients on the 30 mg dose were later switched to the approved 15 mg dose.
e Patient Population: 648 randomized patients with RA and prior inadequate response to MTX.
¢ Intervention Groups: Patients were randomized to continue MTX, upadacitinib 15 mg, or
upadacitinib 30 mg.
o Key Assessments:
o Efficacy: Reported as observed and using non-responder imputation (NRI) for CDAI <10 and
DAS28(CRP) <3.2.
o Safety: Summarized using exposure-adjusted event rates.

Mechanisms of Action and Signaling Pathways

Upadacitinib and methotrexate work through fundamentally different mechanisms to control inflammation

in rheumatoid arthritis.
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o Upadacitinib is a selective Janus kinase (JAK) inhibitor that primarily targets the JAK1 enzyme
[3]. It works intracellularly to block the JAK-STAT signaling pathway. When cytokines bind to their
receptors on the cell surface, they activate associated JAK enzymes, which in turn phosphorylate and

activate STAT proteins. Activated STATs translocate to the nucleus to initiate the transcription of genes
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involved in the inflammatory response [4]. By inhibiting JAK1, upadacitinib disrupts this signal,

preventing the production of inflammatory mediators [3] [4].

¢ Methotrexate, a conventional synthetic disease-modifying antirheumatic drug (csDMARD), has a
broader and less specific immunosuppressive mechanism. Its primary anti-inflammatory action is
thought to stem from inhibiting the enzyme dihydrofolate reductase, which disrupts folate
metabolism. This leads to the inhibition of T-cell and B-cell proliferation and the suppression of their

inflammatory functions [1].

Key Insights for Drug Development

¢ Patient Stratification is Crucial: The superior efficacy of upadacitinib, particularly in MTX-naive
patients, suggests it could be considered as a first-line therapy for certain patient profiles, especially
those with poor prognostic factors [1]. The data supports the strategy of using a more targeted agent
early in the treatment paradigm.

¢ Dose Optimization Balances Benefit-Risk: The consistent trend of higher efficacy but also higher
rates of certain adverse events with the 30 mg dose (e.g., herpes zoster, CPK elevation) compared to
the 15 mg dose underscores the importance of dose selection [1] [2]. The approved 15 mg dose is
positioned to offer a favorable benefit-risk profile for long-term monotherapy use.

¢ Mechanistic Switching After Failure: Evidence from other studies indicates that patients with an
inadequate response to a TNF inhibitor achieved significantly higher rates of low disease activity and
remission when switched to upadacitinib compared to switching to a second TNF inhibitor
(adalimumab) [5]. This supports a development strategy focused on mechanistic switching rather than
cycling within the same drug class.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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